2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-chlorophenyl group at the pyrimidin-3-position and a sulfanyl-linked acetamide moiety substituted with N-(4-fluorophenyl)-N-methyl. The sulfanyl bridge contributes to sulfur-mediated interactions, such as hydrogen bonding or π-sulfur contacts, which are critical for target engagement in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-25(15-8-4-14(23)5-9-15)18(27)12-30-21-24-17-10-11-29-19(17)20(28)26(21)16-6-2-13(22)3-7-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRKZYDXWWINJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide is a compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. The following sections provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C23H20ClN3O2S2
- Molar Mass : 470.06 g/mol
- CAS Number : 354795-79-2
The compound is hypothesized to exert its biological effects primarily through the inhibition of key enzymes involved in nucleotide synthesis, specifically thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer agents.
Inhibition of Enzymes
Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against TS and DHFR. For example:
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against both TS and DHFR, indicating potent enzyme inhibition .
Antitumor Activity
Preclinical studies have demonstrated that this compound exhibits antitumor properties:
- Cell Line Studies : In vitro assays using various human tumor cell lines revealed that the compound can inhibit cell proliferation with GI50 values ranging from to M .
- Mechanism of Action : The antitumor efficacy is attributed to the compound's ability to disrupt nucleotide synthesis pathways essential for rapidly dividing cancer cells .
Study 1: Dual Inhibition of TS and DHFR
A study focused on a related thieno[3,2-d]pyrimidine derivative showed that compounds with similar structures can effectively inhibit both TS and DHFR. The dual inhibition was linked to enhanced cytotoxicity against cancer cells, highlighting the therapeutic potential of this chemical class .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thieno[3,2-d]pyrimidines has revealed that modifications at specific positions can significantly influence biological activity. For instance, substituents on the phenyl rings and variations in the sulfur-containing moiety were found to enhance enzyme inhibition and cytotoxicity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molar Mass | 470.06 g/mol |
| CAS Number | 354795-79-2 |
| IC50 (TS Inhibition) | Low micromolar range |
| GI50 (Tumor Cell Lines) | to M |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs share the thieno[3,2-d]pyrimidin core but differ in substituents and saturation (Table 1):
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin Derivatives
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~460–480 g/mol, comparable to analogs in and . Higher molecular weights (e.g., 474 g/mol in ) correlate with increased substituent bulk (e.g., p-tolyl) .
- Fluorine’s electronegativity may offset this by enhancing polarity .
- Crystal Packing : In analogs like N-(4-chlorophenyl)-2-(3,4-difluorophenyl)acetamide (), dihedral angles (65.2°) between aromatic rings and intermolecular hydrogen bonds (N–H⋯O) stabilize crystal lattices. The target compound’s 4-fluorophenyl group may introduce C–H⋯F interactions, altering packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
